molecular formula C12H14ClF3N2 B1424012 3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine CAS No. 1220036-31-6

3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1424012
CAS No.: 1220036-31-6
M. Wt: 278.7 g/mol
InChI Key: UNIFKJOYZVBQBP-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a chloro group, a trifluoromethyl group, and a piperidinyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, 3-methylpiperidine, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, trifluoromethyl, and piperidinyl groups can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(1-piperidinyl)pyridine: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    2-(3-Methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, potentially altering its reactivity and biological activity.

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the piperidinyl group, which may influence its interaction with biological targets.

Uniqueness

3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidinyl group can improve its binding affinity to certain targets.

Properties

IUPAC Name

3-chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c1-8-3-2-4-18(7-8)11-10(13)5-9(6-17-11)12(14,15)16/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIFKJOYZVBQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175452
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-31-6
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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